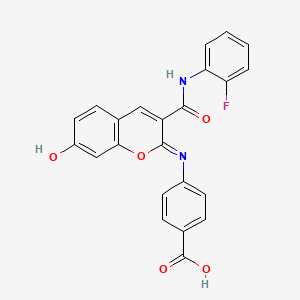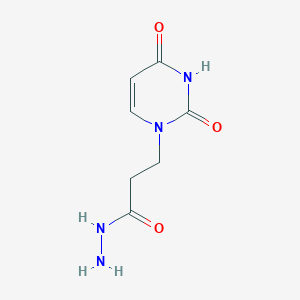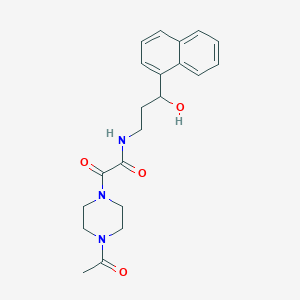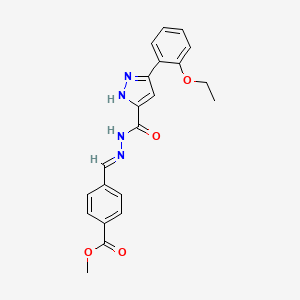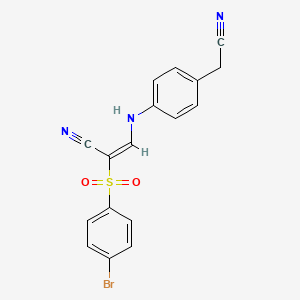
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile, also known as 2-BSPCN, is a synthetically produced compound that has a wide range of applications in both scientific research and industrial processes. This compound is a derivative of the organic compound 2-bromophenylsulfonamide, which is an aromatic amide. 2-BSPCN has been studied extensively and has been found to have many useful properties.
Scientific Research Applications
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, as a reagent for the synthesis of other compounds, and as a ligand for the study of metal complexes. It has also been used in the synthesis of polymers materials and in the study of organic reactions. Additionally, 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile has been used as a starting material for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, as well as a catalyst for the synthesis of other compounds. It is also believed that it can act as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile are not well understood. However, it has been found to have some antifungal activity and to be a weak inhibitor of the enzyme acetylcholinesterase. Additionally, it has been found to be toxic to some bacteria, although the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
The main advantage of 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is that it is a relatively inexpensive and readily available compound. Additionally, it has a wide range of applications, making it a useful tool for scientific research. However, it should be noted that 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is toxic and should be handled with caution. Additionally, it is not well understood, so its effects and mechanisms of action are not fully known.
Future Directions
There are a number of potential future directions for research on 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile. These include further studies on its biochemical and physiological effects, as well as research into its mechanism of action and potential applications in pharmaceuticals. Additionally, further research could be conducted into its use as a reagent for the synthesis of other compounds and its potential use as a ligand for metal complexes. Finally, research could be conducted into its potential use as a substrate for the study of enzymes.
Synthesis Methods
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile can be synthesized using a two-step method. The first step involves the reaction of 2-bromophenylsulfonamide with 4-cyanomethylphenylhydrazine in aqueous acetic acid. This reaction produces 2-((4-bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)hydrazine. The second step involves the reaction of the hydrazine with propenenitrile in the presence of a base such as sodium hydroxide. This reaction produces 2-((4-bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-[4-(cyanomethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-14-3-7-16(8-4-14)24(22,23)17(11-20)12-21-15-5-1-13(2-6-15)9-10-19/h1-8,12,21H,9H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBRULRTQCOOAQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC#N)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

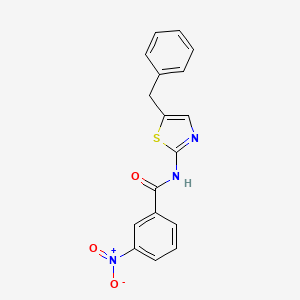
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)

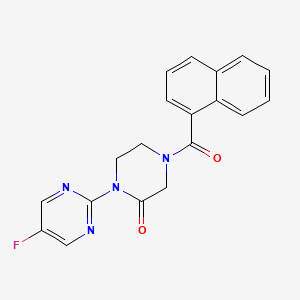
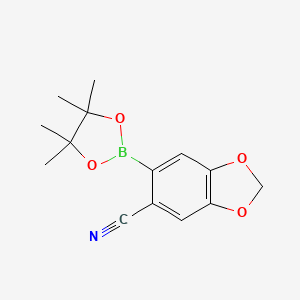
![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)

